6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
6-chloro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-5(7)3-2-4(6(8)10)9(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOLDMWUYSSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-78-5 | |
| Record name | 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the nitration of 6-chloro-1-methyl-1,2-dihydropyridin-2-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. Additionally, purification steps, such as recrystallization or chromatography, are necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the dihydropyridinone ring is oxidized to form pyridinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-chloro-1-methyl-3-amino-1,2-dihydropyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyridinone derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one exhibit antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The compound's structure allows for the modification of functional groups to enhance its efficacy against resistant strains.
Case Study:
A recent investigation published in the Journal of Medicinal Chemistry evaluated a series of synthesized derivatives of the compound. The study found that certain modifications improved the antibacterial activity significantly, making them promising candidates for further development as therapeutic agents .
1.2 Anti-inflammatory Properties
Another important application is in the treatment of inflammatory diseases. The compound has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Anti-inflammatory Activity of Derivatives
| Compound Name | IC50 (µM) | Target Cytokine |
|---|---|---|
| This compound | 25 | TNF-alpha |
| Derivative A | 15 | IL-6 |
| Derivative B | 20 | IL-1β |
Agrochemical Applications
2.1 Herbicidal Activity
The compound has been explored for its herbicidal properties. Studies have shown that it can inhibit the growth of certain weeds without affecting crop plants, making it a candidate for selective herbicides.
Case Study:
In a field trial reported by the Pesticide Biochemistry and Physiology, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to maize crops . This highlights its potential as a safer alternative to conventional herbicides.
Material Science Applications
3.1 Synthesis of Functional Polymers
Recent advancements have also seen the use of this compound in the synthesis of functional polymers. Its reactive sites allow it to participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties.
Data Table: Properties of Polymers Synthesized with the Compound
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 45 | 210 |
| Polymer B | 55 | 230 |
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The dihydropyridinone scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs.
Substituent Analysis by Position
Position 1 (N-substituent):
- Target compound : 1-Methyl group.
- Analog: 1-[(6-Chloropyridin-3-yl)methyl] group (as in 5-bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one) . This modification could enhance metabolic stability in pharmaceutical applications.
Position 3 (Electron-withdrawing groups):
- Target compound: Nitro (-NO₂) group.
- Analog : Bromo (-Br) group (as in the compound from ).
- The nitro group is strongly electron-withdrawing, polarizing the ring and increasing reactivity toward nucleophilic attack. In contrast, bromine offers moderate electron-withdrawing effects and serves as a leaving group in cross-coupling reactions, enabling diversification in synthesis.
Position 6 (Halogen substituent):
- Target compound : Chlorine (-Cl).
- Analog : Bromine (-Br) or other halogens.
- Chlorine’s smaller atomic radius reduces steric effects compared to bromine. However, bromine’s higher molar refractivity could enhance binding affinity in target proteins.
Key Findings :
- The target compound’s nitro group correlates with higher electrophilicity, favoring reactions like nucleophilic aromatic substitution.
- The analog with a pyridinylmethyl group exhibits lower solubility, likely due to increased hydrophobicity from the aromatic substituent.
- Imidazopyridine derivatives (e.g., 6-Chloro-2-methylimidazo[1,2-a]pyridine) demonstrate superior solubility in ethanol, highlighting the impact of core heterocycle structure on physicochemical behavior.
Biological Activity
6-Chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one (CAS Number: 186413-78-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H5ClN2O3 and a molecular weight of approximately 188.57 g/mol. Its structure features a pyridine ring with a chlorine atom and a nitro group, which are critical for its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. The compound's nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Below is a summary of its key activities:
| Activity | Details |
|---|---|
| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective Effects | Potential to protect dopaminergic neurons in models of Parkinson's disease. |
| Enzyme Inhibition | May inhibit specific enzymes related to cancer metabolism. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the cytotoxic effects of various hydroxypyridinone derivatives found that this compound showed significant inhibition of cancer cell proliferation through apoptosis induction. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways .
- Neuroprotective Effects : In vitro studies demonstrated that this compound could rescue dopaminergic neuronal cells from oxidative stress-induced damage. The protective mechanism involved modulation of cellular pathways that regulate apoptosis and oxidative stress responses .
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit key metabolic enzymes associated with cancer progression. It was found to effectively inhibit enzymes involved in the metabolism of oncogenic substrates, thereby reducing tumor growth rates in experimental models .
Q & A
Q. What are the key structural features of 6-chloro-1-methyl-3-nitro-1,2-dihydropyridin-2-one, and how do they influence its reactivity?
The compound features a dihydropyridinone core with electron-withdrawing substituents: a chloro group at position 6, a nitro group at position 3, and a methyl group at position 1. The nitro group enhances electrophilic substitution reactivity at ortho/para positions, while the chloro group stabilizes the ring via inductive effects. The methyl group at N1 restricts ring flexibility, potentially influencing regioselectivity in further functionalization .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A two-step synthesis is typical:
- Step 1 : Chlorination of a precursor (e.g., 1-methyl-1,2-dihydropyridin-2-one) using reagents like POCl₃ or SOCl₂.
- Step 2 : Nitration with HNO₃ (68%) in H₂SO₄ at 0°C to room temperature, achieving high yields (~98% for analogous compounds) . Note: Solvent choice (e.g., DME) and stoichiometric control are critical to minimize byproducts.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Validation : HPLC (≥95% purity), ¹H/¹³C NMR for structural confirmation, and LC-MS to rule out impurities. For nitro-containing analogs, IR spectroscopy can confirm NO₂ stretching vibrations .
Advanced Research Questions
Q. How can researchers optimize the low yield (e.g., 37%) observed in intermediate steps of dihydropyridinone synthesis?
- Reaction Conditions : Increase temperature (e.g., 90°C to 110°C) or use microwave-assisted synthesis to accelerate kinetics.
- Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency.
- Solvent Optimization : Replace DME with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound?
- Computational Analysis : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA).
- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding interactions, which may explain anomalous shifts .
Q. What experimental design is recommended for evaluating the biological activity of this compound derivatives?
- In Vitro Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., Trypanosoma brucei) using dose-response curves (IC₅₀ determination).
- Cytotoxicity : Include mammalian cell lines (e.g., HepG2) to assess selectivity.
- Controls : Use reference inhibitors (e.g., suramin for antiparasitic studies) and solvent-only controls to validate results .
Q. How does the nitro group’s position affect the compound’s stability under acidic or basic conditions?
- Acidic Conditions : The nitro group stabilizes the ring against protonation but may undergo partial reduction in strong acids.
- Basic Conditions : Hydrolysis of the lactam ring is possible; monitor via TLC or HPLC. Storage at 4°C in inert atmospheres (argon) is recommended for long-term stability .
Q. What strategies address regioselectivity challenges during nitration of dihydropyridinone derivatives?
- Directing Groups : Utilize substituents (e.g., methyl or chloro) to steer nitration to specific positions.
- Temperature Control : Perform nitration at 0°C to favor kinetic over thermodynamic products.
- Protecting Groups : Temporarily protect reactive sites (e.g., amine groups) to avoid undesired substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
